Phenethyl benzoate
Description
Properties
IUPAC Name |
2-phenylethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSORMYZMWHVFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047590 | |
| Record name | 2-Phenylethyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
189.00 °C. @ 12.00 mm Hg | |
| Record name | 2-Phenylethyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033946 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
94-47-3 | |
| Record name | Phenylethyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenethyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethyl benzoate | |
| Source | DTP/NCI | |
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| Record name | Benzoic acid, 2-phenylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 2-Phenylethyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.124 | |
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| Record name | PHENETHYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C143929GK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 2-Phenylethyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033946 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenethyl benzoate can be synthesized through the esterification reaction between benzoic acid and phenethyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of benzoic acid and phenethyl alcohol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed to drive the reaction to completion. The final product is purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Phenethyl benzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to benzoic acid and phenethyl alcohol.
Reduction: this compound can be reduced to phenethyl alcohol and benzoic acid using reducing agents such as lithium aluminum hydride.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and catalysts.
Major Products Formed:
Hydrolysis: Benzoic acid and phenethyl alcohol.
Reduction: Phenethyl alcohol and benzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Safety Assessments
Phenethyl benzoate has been evaluated for its safety profile in several studies. According to the Research Institute for Fragrance Materials (RIFM), it has been assessed for genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization. Key findings include:
- Genotoxicity : this compound was found to be non-genotoxic in bacterial reverse mutation assays (Ames test) and micronucleus tests on human lymphocytes .
- Repeated Dose Toxicity : The No Observed Adverse Effect Level (NOAEL) was determined to be 500 mg/kg/day, indicating a favorable safety profile at typical exposure levels .
- Reproductive Toxicity : The compound exhibited a NOAEL of 194.3 mg/kg/day for developmental toxicity, with no significant teratogenic effects noted .
- Skin Sensitization : It was classified as a weak sensitizer with a No Expected Sensitization Induction Level (NESIL) of 59,000 μg/cm² .
Fragrance Industry
This compound is widely used in the fragrance industry due to its pleasant floral scent reminiscent of roses. It serves as a key ingredient in perfumes, cosmetics, and personal care products. The compound's safety profile supports its use in consumer products, aligning with regulatory standards for fragrance ingredients .
Organic Synthesis
In organic chemistry, this compound is utilized as a precursor for synthesizing various compounds. Its structure allows it to function as a photo-removable protecting group for carboxylic acids. This property is particularly valuable in organic synthesis and biochemistry, facilitating selective reactions under light exposure .
Food Industry Applications
This compound has been detected in certain foods, such as bayberries and pomes, suggesting potential applications as a flavoring agent or food preservative due to its aromatic properties . Its safety evaluation indicates that it can be safely incorporated into food products at regulated levels.
Environmental Impact
Environmental assessments indicate that this compound is not classified as persistent, bioaccumulative, or toxic (PBT) according to the International Fragrance Association (IFRA) standards. Risk quotients based on its usage volumes are below one, suggesting minimal environmental impact when used within recommended guidelines .
Mechanism of Action
Phenethyl benzoate exerts its effects through various mechanisms depending on its application:
Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell lysis and death. The ester group interacts with the lipid bilayer, increasing membrane permeability.
Fragrance and Flavor: The compound interacts with olfactory receptors in the nasal cavity, triggering a sensory response that is perceived as a floral aroma.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoate Esters with Aliphatic Alcohol Moieties
Ethyl Benzoate, Butyl Benzoate, and Isopentyl Benzoate
These esters share the same benzoyl donor but differ in the alcohol acceptor (ethanol, butanol, or isopentanol). Key distinctions include:
- Synthesis Efficiency: In microbial systems co-expressing 4CL5 and BPBT enzymes, phenethyl benzoate was produced at 7.80 µM, significantly higher than ethyl (1.39 µM), butyl (2.65 µM), and isopentyl benzoate (2.50 µM), indicating substrate preference for 2-phenylethanol .
- Applications : Ethyl and butyl benzoates are common in food flavoring, while this compound is favored in perfumery and pharmaceuticals due to its stability and aroma profile .
Table 1: Comparison of Benzoate Esters
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Application | Biosynthetic Yield (µM) |
|---|---|---|---|---|
| This compound | C₁₅H₁₄O₂ | 226.27 | Fragrances, CAPE precursor | 7.80 ± 1.73 |
| Ethyl benzoate | C₉H₁₀O₂ | 150.17 | Food flavoring | 1.39 ± 0.40 |
| Butyl benzoate | C₁₁H₁₄O₂ | 178.23 | Cosmetics, plastics | 2.65 ± 0.69 |
| Isopentyl benzoate | C₁₂H₁₆O₂ | 192.25 | Solvents, fragrances | 2.50 ± 0.50 |
Benzyl Benzoate (CAS # 120-51-4)
Benzyl benzoate differs by having a benzyl (C₆H₅CH₂–) instead of a phenethyl (C₆H₅CH₂CH₂–) group. Key comparisons include:
Caffeate Phenethyl Ester (CAPE)
CAPE replaces the benzoyl group with a caffeoyl moiety. Unlike this compound, CAPE exhibits significant bioactivity:
Toxicological Profiles
Biological Activity
Phenethyl benzoate, a compound with the chemical formula , is an ester formed from phenethyl alcohol and benzoic acid. It is recognized for its applications in the fragrance industry and potential therapeutic effects. This article delves into its biological activity, summarizing recent findings from various studies.
This compound is characterized by its pleasant floral scent, making it a popular choice in perfumes and cosmetics. Its structure consists of a phenethyl group attached to a benzoate moiety, which contributes to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound, particularly against various pathogenic bacteria. For instance, a study examined its efficacy against strains such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibits significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL depending on the bacterial strain tested .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 100 | 6.1 |
| Staphylococcus aureus | 50 | 5.9 |
| Bacillus cereus | 50 | 5.9 |
Genotoxicity and Toxicological Studies
A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated the genotoxicity and reproductive toxicity of this compound. The results indicated that this compound is not genotoxic, as it did not cause significant increases in revertant colonies in bacterial assays (Ames test). Additionally, toxicity studies showed no adverse effects on fertility or fetal development at tested doses .
Table 2: Summary of Toxicological Findings
| Endpoint | Result |
|---|---|
| Genotoxicity | Not genotoxic |
| Reproductive toxicity | No significant effects observed |
| Skin sensitization | NESIL > 59000 µg/cm² |
Local Anesthetic Effects
Research has also explored the local anesthetic properties of this compound derivatives. Compounds derived from this compound exhibited promising local anesthetic effects comparable to established anesthetics like tetracaine. These findings suggest potential applications in pain management .
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on the antibacterial properties of various benzoates, including this compound, showed its effectiveness against Gram-positive and Gram-negative bacteria. The study emphasized the need for further research into its mechanism of action and potential as a natural preservative in food products.
- Toxicological Assessment : A comprehensive review assessed the toxicological profile of this compound, concluding that it poses minimal risk when used within established safety limits. The review highlighted its favorable safety profile compared to other synthetic compounds commonly used in similar applications.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing phenethyl benzoate, and how can its purity and structural integrity be validated?
- Methodological Answer : this compound synthesis typically involves esterification reactions between phenethyl alcohol and benzoic acid derivatives. Key steps include acid catalysis (e.g., sulfuric acid) and purification via recrystallization or column chromatography. Structural validation requires Fourier transform infrared spectroscopy (FTIR) to confirm ester functional groups (C=O stretch at ~1740 cm⁻¹) and nuclear magnetic resonance (NMR) for proton environment analysis. Purity is assessed using high-performance liquid chromatography (HPLC) with ≥95% purity thresholds .
Q. How can researchers assess the stability of this compound under varying environmental conditions (e.g., temperature, pH)?
- Methodological Answer : Stability studies employ accelerated degradation tests under controlled conditions. For example, thermal stability is evaluated via thermogravimetric analysis (TGA), while pH-dependent hydrolysis is monitored using UV-Vis spectroscopy to track absorbance changes at 260 nm (indicative of ester bond cleavage). Data analysis uses ANOVA to identify significant degradation factors (p < 0.05), as demonstrated in sodium benzoate shelf-life studies .
Advanced Research Questions
Q. What experimental frameworks are suitable for investigating the pharmacological mechanisms of this compound?
- Methodological Answer : Mechanistic studies combine in vitro assays (e.g., enzyme inhibition assays) with computational docking simulations. For instance, molecular docking tools like AutoDock Vina predict binding affinities to target proteins, while cytotoxicity is quantified via MTT assays (IC₅₀ values). Cross-validation with in vivo models (e.g., rodent pharmacokinetic studies) ensures translational relevance .
Q. How can response surface methodology (RSM) optimize this compound formulation for enhanced bioavailability?
- Methodological Answer : Central composite design (CCD), a subset of RSM, identifies optimal formulation parameters (e.g., pH, stirring speed). For emamectin benzoate microcapsules, CCD achieved 96.71% encapsulation efficiency by modeling interactions between pH (3.58), temperature (30.06°C), and stirring speed (700 rpm). A binomial liner equation (Radj = 0.927) validated predictive accuracy .
Q. How should researchers address contradictions in bioactivity data across this compound studies?
- Methodological Answer : Contradictions arise from variability in experimental conditions (e.g., solvent polarity, cell lines). Meta-analyses using PRISMA guidelines consolidate data, while sensitivity analyses quantify parameter impacts. For example, EDAB and DMPOH cytotoxicity discrepancies in resin composites were resolved by standardizing MTT assay protocols and cell culture conditions .
Q. What safety assessment frameworks are recommended for this compound in biomedical applications?
- Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and consult regulatory guidelines like IFRA standards. For phenyl benzoate, the Expert Panel for Fragrance Safety mandated additional toxicokinetic data (e.g., dermal absorption rates) prior to approval, emphasizing OECD 423 acute oral toxicity protocols .
Q. How can computational tools predict this compound’s physicochemical properties and synthetic pathways?
- Methodological Answer : Databases like Reaxys and PISTACHIO enable retrosynthetic analysis, while quantitative structure-activity relationship (QSAR) models predict logP and solubility. For ethyl 2-(aminomethyl)benzoate, template-based scoring (top-N = 6) identified feasible routes with ≥0.01 plausibility thresholds .
Q. What cross-disciplinary approaches integrate this compound into material science applications?
- Methodological Answer : In polymer chemistry, this compound derivatives are copolymerized with acrylates to modify glass transition temperatures (Tg). For example, DMPOH-CQ resin composites exhibited comparable degree of conversion (DC) to EDAB (FTIR analysis), suggesting utility in dental materials .
Tables for Key Data
Table 1 : Stability Study Design for this compound
| Factor | Levels Tested | Analytical Method | Key Outcome (p-value) |
|---|---|---|---|
| Temperature | 25°C, 40°C, 60°C | UV-Vis Spectroscopy | <0.01 (significant) |
| pH | 3.0, 5.0, 7.0 | HPLC | 0.03 (significant) |
| Light Exposure | Dark, UV-A, UV-B | TGA | 0.12 (not significant) |
Table 2 : CCD Optimization Parameters for Microencapsulation
| Variable | Optimal Value | Predicted Efficiency |
|---|---|---|
| pH | 3.58 | 96.71% |
| Temperature (°C) | 30.06 | |
| Stirring Speed | 700 rpm |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
